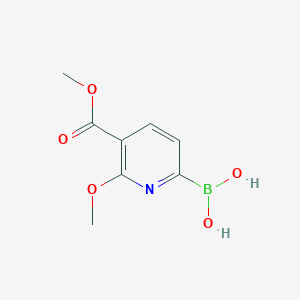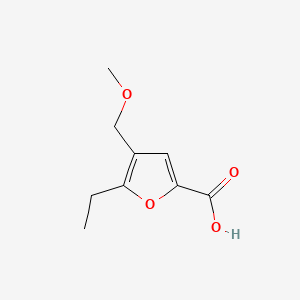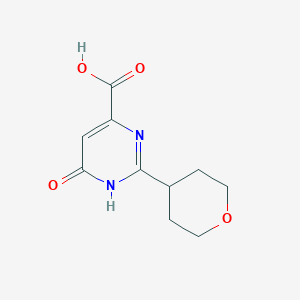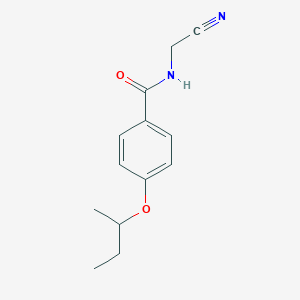![molecular formula C8H9NO5 B2910087 3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid CAS No. 41172-61-6](/img/structure/B2910087.png)
3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid is a chemical compound with the molecular formula C8H9NO5 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-haloketone with an amide in the presence of a base.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced through esterification reactions. For example, the reaction of an alcohol with methoxycarbonyl chloride in the presence of a base can yield the desired ester.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through various methods, including the reaction of a Grignard reagent with carbon dioxide followed by acidification.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and automated processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the methoxycarbonyl group to other functional groups, such as alcohols or aldehydes.
Substitution: The oxazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may have potential as enzyme inhibitors or activators.
Medicine: The compound and its derivatives may have potential therapeutic applications. For example, they could be investigated for their anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to various effects.
For example, if the compound is used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing the substrate from binding and thereby inhibiting the enzyme’s activity. The specific molecular targets and pathways involved will vary depending on the compound’s structure and the context of its use.
Comparison with Similar Compounds
3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid can be compared with other similar compounds, such as:
3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]acetic acid: This compound has a similar structure but with an acetic acid moiety instead of a propanoic acid moiety. The difference in the length of the carbon chain can affect the compound’s reactivity and properties.
3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]butanoic acid: This compound has a butanoic acid moiety, which introduces additional carbon atoms and can influence the compound’s solubility and interactions with other molecules.
3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]benzoic acid: This compound has a benzoic acid moiety, which introduces an aromatic ring. The presence of the aromatic ring can significantly alter the compound’s chemical and physical properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. Its structure allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
IUPAC Name |
3-(4-methoxycarbonyl-1,3-oxazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c1-13-8(12)7-5(14-4-9-7)2-3-6(10)11/h4H,2-3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCOWKVRSZTZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=N1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol](/img/structure/B2910006.png)



![2-(4-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2910017.png)

![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2910019.png)
![4-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2910021.png)

![Methyl 4-(benzo[d]thiazol-2-yl(furan-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2910023.png)
![3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2910025.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2910026.png)

